Perindopril-d4 Acyl-α-D-glucuronide is a glycosylated metabolite of Perindopril, an angiotensin-converting enzyme inhibitor primarily used in the treatment of hypertension and heart failure. This compound is notable for its deuterated form, which enhances its stability and detection in biological studies. The molecular formula of Perindopril-d4 Acyl-α-D-glucuronide is C25H40N2O11, with a molecular weight of 544.59 g/mol .
The structure features an acyl group linked to an α-D-glucuronide moiety, which contributes to its pharmacokinetic properties and biological activity. The presence of deuterium in the Perindopril-d4 variant allows for improved tracking in metabolic studies, making it a valuable tool in pharmacological research.
As a metabolite of Perindopril, Perindopril-d4 Acyl-α-D-glucuronide retains significant biological activity. It functions as an angiotensin-converting enzyme inhibitor, which plays a critical role in regulating blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure levels. The unique deuterated structure may also influence its pharmacodynamics and pharmacokinetics compared to non-deuterated forms .
The synthesis of Perindopril-d4 Acyl-α-D-glucuronide typically involves several steps:
Perindopril-d4 Acyl-α-D-glucuronide has several applications in both clinical and research settings:
Interaction studies involving Perindopril-d4 Acyl-α-D-glucuronide focus on its binding affinity with various receptors and enzymes relevant to its action mechanism. Research indicates that this compound interacts with angiotensin-converting enzyme, influencing its inhibitory effects on blood pressure regulation. Additionally, studies may explore potential interactions with other medications metabolized by similar pathways, providing insights into drug-drug interactions that could affect therapeutic outcomes .
Several compounds share structural or functional similarities with Perindopril-d4 Acyl-α-D-glucuronide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Perindopril | Angiotensin-converting enzyme inhibitor | Non-deuterated form; widely used antihypertensive |
| Ramipril | Angiotensin-converting enzyme inhibitor | Similar mechanism; different chemical structure |
| Enalapril | Angiotensin-converting enzyme inhibitor | Different acyl side chain; distinct pharmacokinetics |
| Lisinopril | Angiotensin-converting enzyme inhibitor | Longer half-life; different metabolic pathways |
Perindopril-d4 Acyl-α-D-glucuronide's uniqueness lies in its deuterated form, which enhances stability and detection capabilities compared to its non-deuterated counterparts. This feature allows researchers to conduct more precise pharmacokinetic studies that are crucial for evaluating drug efficacy and safety profiles .
Mass spectrometric profiling, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), represents a cornerstone analytical technique for the comprehensive characterization of Perindopril-d4 Acyl-β-D-glucuronide [5]. This deuterated metabolite, with a molecular formula of C25H36D4N2O11 and molecular weight of 548.59 g/mol, requires sensitive and specific analytical methods for accurate identification and quantification in biological matrices .
The UPLC-MS/MS methodology for Perindopril-d4 Acyl-β-D-glucuronide typically employs isotope-labeled internal standards to enhance analytical precision [5]. The chromatographic separation is commonly performed on an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution using a mobile phase consisting of methanol-acetonitrile-ammonium acetate [5] [10]. This configuration allows for efficient separation of the target compound from other metabolites and matrix components within a relatively short run time of approximately 4 minutes [5].
For mass spectrometric detection, electrospray ionization in positive mode is predominantly utilized, with multiple reaction monitoring (MRM) for enhanced selectivity [10]. The characteristic fragmentation pattern of Perindopril-d4 Acyl-β-D-glucuronide includes the neutral loss of the glucuronic acid moiety (176 Da), which serves as a diagnostic marker for glucuronide conjugates [11]. The retention time for Perindopril-d4 and its internal standard is typically around 1.86 minutes, while the glucuronide conjugate elutes slightly earlier at approximately 1.79 minutes due to its increased polarity [5].
Table 1: UPLC-MS/MS Parameters for Perindopril-d4 Acyl-β-D-glucuronide Analysis
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of methanol-acetonitrile-ammonium acetate |
| Flow Rate | 0.10-0.30 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 5-10 µL |
| Run Time | 4 minutes |
| Ionization Mode | Positive electrospray ionization |
| Detection Mode | Multiple reaction monitoring |
| Retention Time | ~1.79 minutes |
| Calibration Range | 0.2-40 ng/mL |
The calibration curves for Perindopril-d4 Acyl-β-D-glucuronide typically demonstrate excellent linearity over the concentration range of 0.2-40 ng/mL, with correlation coefficients exceeding 0.99 [5]. Method validation parameters, including accuracy (89.6-112.4%), precision (coefficient of variation ≤ 13.8%), recovery (79.65-97.83%), and matrix effect (coefficient of variation ≤ 5.9%), confirm the reliability and robustness of the analytical approach [5] [10].
A significant advantage of employing deuterated internal standards in the analysis of Perindopril-d4 Acyl-β-D-glucuronide is the compensation for matrix effects and variations in extraction efficiency, resulting in improved quantitative accuracy [5] [13]. The deuterium labeling also facilitates the differentiation between the compound of interest and endogenous metabolites with similar structures [13].
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information for the comprehensive characterization of Perindopril-d4 Acyl-β-D-glucuronide [14] [21]. Both proton (1H) and carbon (13C) NMR techniques are employed to elucidate the structural features, conformational properties, and degradation pathways of this glucuronide conjugate [14] [18].
The 1H NMR spectrum of Perindopril-d4 Acyl-β-D-glucuronide exhibits characteristic signals that confirm its structural identity [21]. The anomeric proton of the β-D-glucuronide moiety typically resonates at approximately 5.5-5.7 ppm, with a coupling constant (J) of 7-8 Hz, indicative of the β-configuration [14] [18]. The deuterium substitution in the Perindopril-d4 portion results in the absence of specific proton signals compared to the non-deuterated analog, serving as a confirmatory marker for the deuterated compound [21].
For acyl glucuronides like Perindopril-d4 Acyl-β-D-glucuronide, NMR spectroscopy is particularly valuable for monitoring the degradation kinetics and identifying the products of acyl migration and hydrolysis [14] [18]. The disappearance of the anomeric resonance of the O-1-acyl glucuronide can be quantitatively measured to determine the half-life and stability of the compound under physiological conditions [14] [22].
Table 2: Key NMR Spectral Features of Perindopril-d4 Acyl-β-D-glucuronide
| Structural Feature | 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (ppm) |
|---|---|---|
| Anomeric Proton (H-1) | 5.5-5.7 | 94-96 |
| Glucuronide H-2 | 3.4-3.6 | 71-73 |
| Glucuronide H-3 | 3.5-3.7 | 74-76 |
| Glucuronide H-4 | 3.4-3.6 | 72-74 |
| Glucuronide H-5 | 3.7-3.9 | 75-77 |
| Glucuronide Carboxyl | - | 170-172 |
| Acyl Carbonyl | - | 168-170 |
| Perindopril Backbone | Variable (affected by deuteration) | Variable (affected by deuteration) |
NMR analysis of Perindopril-d4 Acyl-β-D-glucuronide also reveals the presence of conformational isomers due to slow rotation around the amide bond, resulting in distinct sets of resonances for the cis and trans conformers [21]. The relative intensities of these signals provide insights into the conformational preferences of the molecule [21]. Additionally, the pKa values of the acidic and basic groups can be determined through pH-dependent chemical shift profiles, with approximate values of 2.2, 3.8, and 7.6 for the chain carboxylic acid, the proline carboxylic acid, and the amine conjugate acid, respectively [21].
Advanced two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide comprehensive structural assignments and confirm the connectivity between the Perindopril-d4 moiety and the glucuronic acid through the acyl linkage [16] [18]. These techniques are particularly valuable for distinguishing between the parent 1-O-acyl glucuronide and its migration isomers (2-O, 3-O, and 4-O) that may form under physiological conditions [19] [20].
The coupling of HPLC with NMR spectroscopy (HPLC-NMR) offers additional advantages for the analysis of Perindopril-d4 Acyl-β-D-glucuronide in complex biological matrices [19] [20]. This hyphenated technique allows for the separation and direct characterization of the compound and its isomers without the need for extensive sample preparation, enabling the identification of positional isomers based on their characteristic chemical shifts and coupling patterns [19] [20].
Optimizing chromatographic separation is essential for the accurate analysis of Perindopril-d4 Acyl-β-D-glucuronide, particularly due to the potential presence of migration isomers and the need to distinguish between the parent compound and its metabolites [15] [24]. Various chromatographic approaches have been developed and refined to achieve efficient separation and reliable quantification of this deuterated glucuronide conjugate [23] [26].
Reversed-phase high-performance liquid chromatography (HPLC) represents the most commonly employed separation technique for Perindopril-d4 Acyl-β-D-glucuronide [15] [23]. The optimization of mobile phase composition is critical, with typical systems utilizing a mixture of acetonitrile and phosphate buffer (pH 3.5-4.0) in either isocratic or gradient elution mode [15] [28]. The acidic pH suppresses the ionization of the carboxylic acid groups, improving peak shape and resolution [15] [26].
For the simultaneous analysis of Perindopril-d4 Acyl-β-D-glucuronide and related compounds, a gradient elution profile is often preferred, starting with a low percentage of organic modifier (5-10%) and gradually increasing to 40-60% over 10-15 minutes [15] [28]. This approach allows for the effective separation of the more polar glucuronide conjugate from the less polar parent compound and other metabolites [28].
Table 3: Optimized Chromatographic Conditions for Perindopril-d4 Acyl-β-D-glucuronide Separation
| Parameter | Conventional HPLC | UPLC | Hydrophilic Interaction Chromatography (HILIC) |
|---|---|---|---|
| Column | C18 (150 × 4.6 mm, 5 µm) | BEH C18 (50 × 2.1 mm, 1.7 µm) | ZIC-HILIC (150 × 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/phosphate buffer | Acetonitrile/ammonium acetate | Acetonitrile/methanol/ammonium acetate |
| pH | 3.5-4.0 | 3.5-4.0 | 5.0-6.0 |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.1 mL/min |
| Run Time | 15-20 minutes | 4-5 minutes | 6-8 minutes |
| Temperature | 25-30°C | 30-40°C | 25-30°C |
| Detection | UV (210-215 nm) or MS | MS/MS | MS/MS |
| Sample Preparation | Solid-phase extraction | Protein precipitation | Solid-phase extraction |
The selection of an appropriate stationary phase is equally important for achieving optimal separation [15] [28]. While C18 columns are most commonly used, alternative selectivity can be obtained with phenyl, cyano, or polar-embedded phases, depending on the specific analytical requirements [15] [28]. For the separation of Perindopril-d4 Acyl-β-D-glucuronide from its migration isomers, columns with enhanced selectivity for positional isomers, such as those with polar-embedded groups or phenyl functionality, may offer improved resolution [24] [28].
Hydrophilic interaction liquid chromatography (HILIC) represents an alternative approach for the analysis of Perindopril-d4 Acyl-β-D-glucuronide, particularly advantageous for this highly polar glucuronide conjugate [26]. A validated HILIC method utilizing a SeQuant Zic-HILIC analytical column (150.0 × 2.1 mm, 3.5 µm) with a mobile phase consisting of 10% 5.0 mM ammonium acetate in acetonitrile/methanol (60:40, v/v) has demonstrated excellent performance for the separation and quantification of perindopril and its metabolites [26].
Sample preparation techniques also play a crucial role in the chromatographic analysis of Perindopril-d4 Acyl-β-D-glucuronide [10] [26]. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges has proven effective for the extraction of this compound from biological matrices, with reported recoveries exceeding 75% [10]. The SPE procedure typically involves conditioning with methanol and water, followed by sample loading, washing with water or dilute acid, and elution with methanol or acetonitrile [10] [26].
Hydrolytic cleavage of the ethyl-ester side-chain is the obligatory first step and yields the pharmacologically active di-acid perindoprilat-d₄.
Catalysing enzymes Human hepatic and intestinal carboxylesterase 1 is the principal hydrolase; minor extra-hepatic hydrolysis occurs in plasma by paraoxonase-1 [3] [4].
Kinetic features in humans After a single 4 mg oral dose of un-labelled perindopril, mean peak plasma perindoprilat appears at 4–6 h with an apparent formation half-life of 2.8 h and accounts for ≈20% of systemic parent exposure [5] [6]. Comparable formation kinetics have been observed with perindopril-d₄ in mass-balance studies [1].
| Parameter | Mean value (healthy adults) |
|---|---|
| Time to maximal perindoprilat-d₄ concentration | 4 – 6 h [5] [6] |
| Apparent formation half-life | 2.5 – 3.0 h [6] |
| Proportion of absorbed dose hydrolysed | ≈20% [5] |
Perindoprilat-d₄ possesses a free carboxylate that undergoes acyl glucuronidation in the endoplasmic reticulum to give Perindopril-d₄ Acyl-β-D-glucuronide. The reaction increases polarity and facilitates renal excretion [9] [4].
| UDP-glucuronosyltransferase isoform | Relative catalytic efficiency toward perindoprilat-d₄* | Supporting evidence |
|---|---|---|
| UDP-glucuronosyltransferase 2B7 | High (reference value = 1.0) | Dominant hepatic expression; acyl glucuronidation of structurally related carboxylic acids such as clopidogrel and gemfibrozil [10] [11] |
| UDP-glucuronosyltransferase 1A3 | ≈0.4 | Active toward acidic xenobiotics and contributes up to 30% of intrinsic clearance in human liver microsomes [12] [9] |
| UDP-glucuronosyltransferase 1A9 | ≈0.3 | Extra-hepatic (renal and intestinal) contribution inferred from inhibition profiling [12] [13] |
| UDP-glucuronosyltransferase 2B4 | ≈0.1 | Low-affinity, high-capacity back-up pathway in hepatic microsomes [9] [11] |
* Values derived from microsomal velocity studies normalised to microsomal protein concentration and confirmed by selective chemical inhibition [12] [13].
Polymorphic impact The common UDP-glucuronosyltransferase 2B7*2 histidine-to-tyrosine substitution decreases intrinsic clearance of several acyl glucuronides by 30–50% [10]. This variant is therefore predicted to reduce Perindopril-d₄ Acyl-β-D-glucuronide formation proportionally.
Sub-cellular disposition Glucuronide export from the endoplasmic reticulum lumen is mediated by adenosine-triphosphate-independent organic anion transporters, after which the conjugate is eliminated predominantly in urine (see section 3.3) [14].
Early radiolabel studies compared perindopril disposition across pre-clinical species [4] [15].
| Species | Intrinsic clearance for acyl glucuronide formation (µl · min⁻¹ · mg⁻¹ microsomal protein) | Rank order |
|---|---|---|
| Dog | 0.72 ± 0.08 | 1 (highest) |
| Rat | 0.61 ± 0.05 | 2 |
| Cynomolgus monkey | 0.48 ± 0.06 | 3 |
| Human | 0.35 ± 0.04 | 4 (lowest) |
Qualitative observations All species favour phase I hydrolysis, but the proportion of dose diverted to acyl glucuronide is higher in canine and rodent liver than in primate liver [4].
Isoform orthologues The predominance of the canine orthologue of UDP-glucuronosyltransferase 2B7 explains the greater catalytic turnover in dog liver microsomes, whereas lower expression of UDP-glucuronosyltransferase 2B subfamily members in primates accounts for reduced conjugation [16] [17].
Implications for quantitative translation Scaling factors derived from the above kinetic data predict that intravenous clearance of Perindopril-d₄ Acyl-β-D-glucuronide in humans is roughly one-half that observed in dogs when corrected for liver weight and microsomal protein binding [18]. Therefore non-clinical safety studies that rely on dog exposure to the conjugate provide a conservative margin for human risk assessment.
| Parameter | Human | Dog | Rat | Reference |
|---|---|---|---|---|
| Fraction of total radioactivity recovered as Perindopril-d₄ Acyl-β-D-glucuronide in 48 h urine | 9 – 12% | 18 – 22% | 16 – 19% | [6] [4] |
| Apparent renal clearance of the glucuronide (l · h⁻¹) | 0.11 ± 0.03 | 0.28 ± 0.04 | 0.24 ± 0.05 | [6] [4] |
| Glucuronide : Perindoprilat exposure ratio (area under curve) | 0.94 ± 0.23 | 1.35 ± 0.27 | 1.18 ± 0.21 | [6] [4] |
The data show that although humans generate less conjugate, renal handling is less efficient, resulting in similar systemic exposure ratios to upstream perindoprilat-d₄.